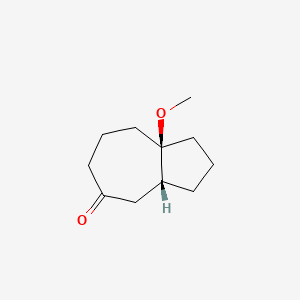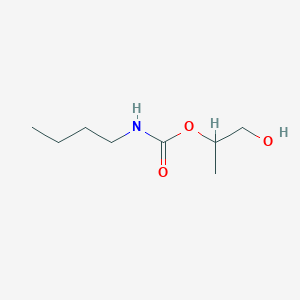
1-Hydroxypropan-2-yl butylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxypropan-2-yl butylcarbamate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes a hydroxy group attached to a propan-2-yl group and a butylcarbamate moiety.
Méthodes De Préparation
The synthesis of 1-Hydroxypropan-2-yl butylcarbamate typically involves the reaction of butyl isocyanate with 1,2-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often utilize catalysts to enhance the reaction rate and yield. The reaction can be represented as follows:
Butyl isocyanate+1,2-propanediol→1-Hydroxypropan-2-yl butylcarbamate
Analyse Des Réactions Chimiques
1-Hydroxypropan-2-yl butylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The carbamate moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxypropan-2-yl butylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: It serves as a reagent in biochemical assays and as a stabilizer for enzymes.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is utilized in the production of coatings, adhesives, and polymers due to its stabilizing properties.
Mécanisme D'action
The mechanism of action of 1-Hydroxypropan-2-yl butylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, while the carbamate moiety can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect biochemical pathways, making it useful in various applications.
Comparaison Avec Des Composés Similaires
1-Hydroxypropan-2-yl butylcarbamate can be compared with similar compounds such as tert-butyl carbamate and iodopropynyl butylcarbamate. While tert-butyl carbamate is commonly used as a protecting group in organic synthesis, iodopropynyl butylcarbamate is known for its antifungal properties and use as a preservative. The unique combination of a hydroxy group and a butylcarbamate moiety in this compound provides distinct properties that make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
62789-01-9 |
|---|---|
Formule moléculaire |
C8H17NO3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
1-hydroxypropan-2-yl N-butylcarbamate |
InChI |
InChI=1S/C8H17NO3/c1-3-4-5-9-8(11)12-7(2)6-10/h7,10H,3-6H2,1-2H3,(H,9,11) |
Clé InChI |
GKSSUQFZNFTLLM-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)OC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


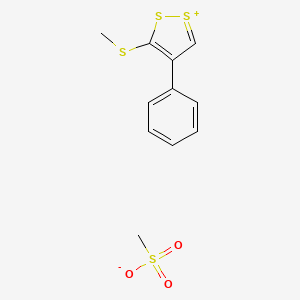

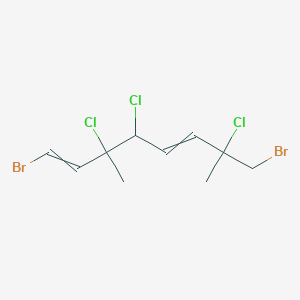
![5-[2-(4-Bromophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516578.png)
![4-[6-Methoxy-3-(methoxymethyl)-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B14516583.png)
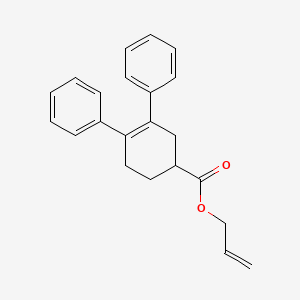
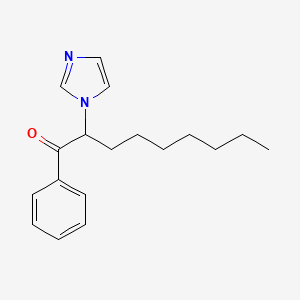
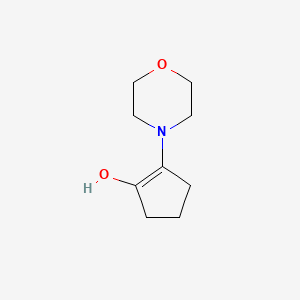
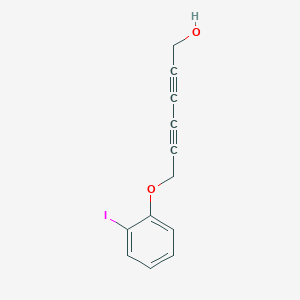

![2-[2-(4-Nitrophenyl)hydrazinylidene]-N-phenylacetamide](/img/structure/B14516616.png)
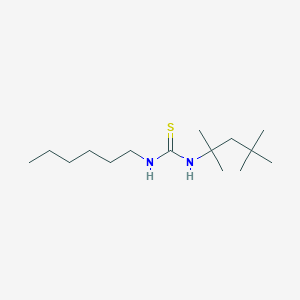
![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)
